3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrrole ring, a trifluoromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrrole derivative, followed by the introduction of the oxadiazole ring and the trifluoromethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives, while reduction of the oxadiazole ring can yield amine derivatives.
Scientific Research Applications
3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for diseases such as cancer and bacterial infections.
Industry: The compound’s unique structural features make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The oxadiazole ring is known to participate in hydrogen bonding and other non-covalent interactions, which can modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: This compound also features a pyrrole ring and has shown potent activity against multidrug-resistant cancer cells.
1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives: These compounds have been studied for their antibacterial activity.
Uniqueness
3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group, which can significantly enhance its chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-pyrrol-1-ylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)16-5-3-4-14(12-16)13-25-19(29)20-26-18(27-30-20)15-6-8-17(9-7-15)28-10-1-2-11-28/h1-12H,13H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWBAQGZMGEEPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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